Peraquinsin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

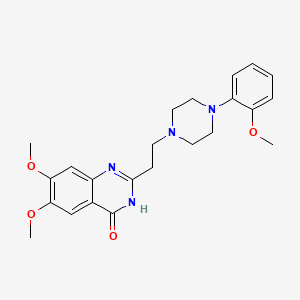

Structure

3D Structure

属性

CAS 编号 |

35265-50-0 |

|---|---|

分子式 |

C23H28N4O4 |

分子量 |

424.5 g/mol |

IUPAC 名称 |

6,7-dimethoxy-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3H-quinazolin-4-one |

InChI |

InChI=1S/C23H28N4O4/c1-29-19-7-5-4-6-18(19)27-12-10-26(11-13-27)9-8-22-24-17-15-21(31-3)20(30-2)14-16(17)23(28)25-22/h4-7,14-15H,8-13H2,1-3H3,(H,24,25,28) |

InChI 键 |

CSNKNIWBSXUJRO-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCC3=NC4=CC(=C(C=C4C(=O)N3)OC)OC |

其他CAS编号 |

35265-50-0 |

产品来源 |

United States |

Foundational & Exploratory

Peraquinsin: A Technical Deep Dive into its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peraquinsin (CAS No: 35265-50-0) is a novel small molecule identified as a potent activator of MAP kinase-activated protein kinase 2 (MK2), a key enzyme in the p38 MAPK signaling cascade. This technical guide provides a comprehensive overview of the available information on this compound, including its discovery, a putative synthesis pathway, and its proposed mechanism of action. Due to the limited publicly available data, this document synthesizes information from patent literature, chemical supplier databases, and related scientific research to offer a detailed account for research and drug development purposes.

Discovery and Background

Information regarding the specific discovery of this compound, including the date, institution, and individual researchers, is not extensively detailed in publicly accessible scientific literature. However, the compound is prominently featured in patent literature related to novel therapeutic agents. The primary inventor associated with the development of this compound and its applications is Dr. Katya Tsaioun, a recognized expert in in vitro methods in drug development. Further details surrounding the initial synthesis and discovery are likely contained within the primary patent filing, WO2022104097A2, which focuses on MK2 activating compounds for the treatment of vascular leak and endothelial barrier disorders.

Synthesis Pathway

A detailed, peer-reviewed synthesis protocol for this compound has not been published in academic journals. However, based on information from chemical suppliers and general synthetic routes for analogous quinazolinone derivatives, a plausible synthesis pathway can be postulated.

The synthesis likely commences from 2-amino-4,5-dimethoxybenzoic acid . A potential synthetic route is outlined below. It is important to note that this is a proposed pathway and may not reflect the exact process used for the scaled production of this compound.

Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols (Hypothesized)

The following are hypothesized experimental protocols based on the synthesis of similar quinazolinone compounds. These should be considered illustrative and would require optimization.

Step 1: Synthesis of 6,7-dimethoxy-2-(chloromethyl)quinazolin-4(3H)-one (Intermediate D)

-

To a solution of 2-amino-4,5-dimethoxybenzoic acid (A) in a suitable aprotic solvent (e.g., dioxane), chloroacetyl chloride (B) is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The solvent is removed under reduced pressure, and the residue is then heated with formamide (C) at 150-160°C for 4-6 hours to effect cyclization.

-

The crude product is cooled, and the resulting solid is collected by filtration, washed with water, and dried to yield the intermediate 6,7-dimethoxy-2-(chloromethyl)quinazolin-4(3H)-one (D).

Step 2: Synthesis of this compound (G)

-

A mixture of 6,7-dimethoxy-2-(chloromethyl)quinazolin-4(3H)-one (D), 1-(2-methoxyphenyl)piperazine (E), and a non-nucleophilic base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile or DMF) is heated at reflux for 8-12 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for completion.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed in vacuo.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound (G).

Quantitative Data

As of the latest available information, specific quantitative data from peer-reviewed publications, such as detailed reaction yields, spectroscopic data (¹H NMR, ¹³C NMR, MS), and biological activity metrics (EC50 for MK2 activation, IC50 for antihypertensive effects), are not publicly available. Chemical suppliers list the molecular formula as C₂₃H₂₈N₄O₄ and the molecular weight as 424.50 g/mol .

| Parameter | Value | Source |

| Molecular Formula | C₂₃H₂₈N₄O₄ | Chemical Suppliers |

| Molecular Weight | 424.50 g/mol | Chemical Suppliers |

| CAS Number | 35265-50-0 | Chemical Suppliers |

Mechanism of Action: MK2 Activation and Signaling Pathway

This compound is characterized as an activator of MK2. MK2 is a serine/threonine kinase that is a downstream substrate of p38 MAPK. The p38/MK2 signaling pathway is a critical regulator of cellular responses to stress and inflammation.

MK2 Signaling Pathway:

Caption: The p38/MK2 signaling pathway and the proposed point of intervention for this compound.

Activation of p38 MAPK by cellular stressors leads to the phosphorylation and subsequent activation of MK2. Activated MK2 then phosphorylates a variety of downstream substrates, including heat shock protein 27 (HSP27) and tristetraprolin (TTP), which in turn regulate processes such as cytokine production, cell migration, and the integrity of the endothelial barrier. The precise mechanism by which this compound activates MK2 is not yet elucidated in the public domain. It may act as an allosteric activator or modulate the interaction of MK2 with its upstream kinase, p38 MAPK.

Therapeutic Potential

The primary therapeutic application for this compound, as outlined in patent literature, is in the treatment of conditions associated with vascular leakage and compromised endothelial barrier function. Its role as an antihypertensive agent is also noted. By activating MK2, this compound may enhance the stability of the endothelial barrier, suggesting its potential utility in treating diseases such as sepsis, acute respiratory distress syndrome (ARDS), and certain inflammatory conditions.

Conclusion

This compound represents a promising new chemical entity with a novel mechanism of action centered on the activation of MK2. While detailed information regarding its discovery and synthesis is not yet widely available in the public domain, the existing data points to its significant therapeutic potential in treating a range of disorders characterized by endothelial dysfunction. Further research and publication of preclinical and clinical data are anticipated to provide a more complete understanding of its pharmacological profile and clinical utility. This guide will be updated as more information becomes publicly available.

Unraveling the Anti-Cancer Potential of Peraquinsin: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Research Findings:

Extensive searches of scientific literature and clinical trial databases for "Peraquinsin" and its mechanism of action in cancer cells have yielded no specific results. This suggests that "this compound" may be a novel, pre-clinical compound not yet widely documented in public-facing research, a code name for a drug in early development, or a term not yet associated with cancer therapeutics in published literature.

While direct information on this compound is unavailable, this guide will leverage the initial search findings to provide a comprehensive overview of common and cutting-edge anti-cancer drug mechanisms. This will serve as a foundational resource for understanding how novel agents, potentially including compounds like this compound, might exert their effects on cancer cells. The following sections will detail key signaling pathways and experimental protocols relevant to the study of anti-cancer agents, using examples of well-established drug classes that emerged in our broader search.

I. Key Signaling Pathways Targeted by Anti-Cancer Agents

The development of targeted cancer therapies has revolutionized treatment by focusing on specific molecular alterations that drive cancer growth. Several key signaling pathways are frequently implicated in carcinogenesis and are the targets of numerous approved and investigational drugs.

A. Peroxisome Proliferator-Activated Receptors (PPARs) Signaling

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play crucial roles in metabolism and inflammation, and their modulation has shown potential in cancer therapy.[1] There are three main isotypes: PPARα, PPARβ/δ, and PPARγ.

-

PPARα: Activation of PPARα has been shown to inhibit cancer cell proliferation and interfere with pro-inflammatory signaling.[2] For instance, the PPARα agonist fenofibrate can induce apoptosis in gastric cancer cells by reprogramming mitochondrial metabolism.[3]

-

PPARβ/δ: The role of PPARβ/δ in cancer is more controversial, with some studies suggesting it promotes tumorigenesis while others indicate it can induce terminal differentiation and inhibit inflammation.[2]

-

PPARγ: PPARγ ligands have been shown to inhibit the growth of various cancer cells.[1] The activation of the PPARγ/RXR heterodimer by their respective ligands can synergistically inhibit cell growth and induce apoptosis in human colon cancer cells.

Diagram of PPAR Signaling Pathway:

Caption: Simplified PPAR signaling pathway.

B. PARP and DNA Damage Repair Pathways

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. Inhibiting PARP in cancer cells with existing DNA repair defects (like BRCA mutations) can lead to synthetic lethality, a promising anti-cancer strategy. The PAR-dependent ubiquitination (PARdU) pathway is a key regulator of this process, influencing DNA damage repair, signaling pathways, and metabolic regulation.

Diagram of PARP Inhibition and Synthetic Lethality:

Caption: PARP inhibition and synthetic lethality.

II. Experimental Protocols for Evaluating Anti-Cancer Agents

To assess the efficacy and mechanism of action of a novel anti-cancer compound, a series of in vitro and in vivo experiments are essential.

A. Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of a compound on cancer cells.

Table 1: Common Cell Viability and Proliferation Assays

| Assay | Principle | Endpoint Measured |

| MTT Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells. | Colorimetric change proportional to cell viability. |

| Trypan Blue Exclusion | Staining of non-viable cells with a membrane-impermeable dye. | Manual or automated counting of viable and non-viable cells. |

| BrdU Incorporation | Incorporation of a synthetic nucleoside (BrdU) into newly synthesized DNA. | Detection of BrdU using specific antibodies, indicating cell proliferation. |

| Colony Formation Assay | Assessment of the ability of single cells to undergo unlimited division and form colonies. | Number and size of colonies formed after treatment. |

Experimental Workflow for an MTT Assay:

Caption: Workflow for a typical MTT assay.

B. Apoptosis Assays

Determining whether a compound induces programmed cell death (apoptosis) is crucial for understanding its anti-cancer mechanism.

Table 2: Common Apoptosis Assays

| Assay | Principle | Endpoint Measured |

| Annexin V/PI Staining | Detection of phosphatidylserine externalization (early apoptosis) and membrane permeability (late apoptosis/necrosis). | Flow cytometry analysis of cell populations stained with Annexin V and Propidium Iodide (PI). |

| Caspase Activity Assays | Measurement of the activity of key executioner caspases (e.g., Caspase-3, -7) or initiator caspases (e.g., Caspase-8, -9). | Colorimetric or fluorometric detection of cleaved substrates. |

| TUNEL Assay | Detection of DNA fragmentation, a hallmark of late-stage apoptosis. | In situ labeling of DNA strand breaks, visualized by microscopy or flow cytometry. |

C. Western Blotting for Signaling Pathway Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it invaluable for studying the effects of a compound on signaling pathways. For example, to investigate the impact on the PI3K/AKT pathway, one would probe for the phosphorylation status of key proteins like AKT and mTOR.

III. Conclusion and Future Directions

While the specific mechanism of action for "this compound" remains to be elucidated, the frameworks and methodologies outlined in this guide provide a robust starting point for its investigation. Future research on any novel anti-cancer agent would likely involve a combination of the experimental approaches described above to identify its molecular target, delineate its impact on key signaling pathways, and ultimately assess its therapeutic potential. The fields of genomics, proteomics, and metabolomics will further aid in uncovering the intricate mechanisms of novel cancer therapeutics, paving the way for more effective and personalized treatments.

References

- 1. Peroxisome proliferator-activated receptors: Key regulators of tumor progression and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THE ROLE OF PEROXISOME PROLIFERATOR-ACTIVATED RECEPTORS IN CARCINOGENESIS AND CHEMOPREVENTION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PPAR-α Modulators as Current and Potential Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

Peraquinsin: Unraveling the Structure-Activity Relationship for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Peraquinsin and its analogs represent a promising class of compounds with significant therapeutic potential. Understanding the intricate relationship between their chemical structure and biological activity is paramount for the rational design of more potent and selective drug candidates. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound derivatives, offering a detailed exploration of the key structural modifications that influence their pharmacological profile. This document summarizes quantitative data from preclinical studies, outlines detailed experimental protocols for key assays, and visualizes critical pathways and workflows to facilitate a deeper understanding of the underlying mechanisms.

Structure-Activity Relationship (SAR) of this compound Analogs

The core structure of this compound, a quinazoline derivative, has been the subject of extensive medicinal chemistry efforts to elucidate the structural requirements for optimal biological activity. These studies have primarily focused on modifications of the quinazoline core, the piperazine ring, and the acyl moiety.

Modifications of the Quinazoline Core

The quinazoline scaffold is a critical pharmacophore for the activity of this compound. Early studies established that the 6,7-dimethoxy substitution pattern on the quinazoline ring is crucial for high affinity.

Role of the Piperazine Ring

The piperazine moiety plays a significant role in the pharmacological activity of this compound analogs.[1] Structure-activity relationship studies on prazosin-related compounds, which share a similar structural scaffold with this compound, have demonstrated the importance of the piperazine ring for α-adrenoreceptor blocking activity.[1] Key findings include:

-

Replacement with Dialkylpiperazine: Substitution of the piperazine ring with 2,3-dialkylpiperazine moieties has been shown to influence both potency and selectivity. For instance, the cis-derivative known as cyclazosin exhibited a remarkable α1/α2 selectivity ratio of 7800, highlighting the stereochemical sensitivity of the receptor binding pocket.[1] This suggests the presence of a lipophilic binding area on the α1-adrenoreceptor surface with a well-defined size and spatial orientation.[1]

-

Replacement with Alkanediamine: Replacing the piperazine ring with an alkanediamine chain has also been explored. These studies confirmed that the piperazine moiety is not essential for potency, but optimal activity depends on the carbon-chain length of the alkanediamine and N-methylation of both the amide and the 2-amino functions.[2] For example, in the N,N'-dimethyl series, a six-carbon chain proved to be the most active, even more potent than the parent compound prazosin in both in vitro and in vivo assays.

Quantitative Data Summary

The following tables summarize the key quantitative data from structure-activity relationship studies of this compound analogs, focusing on their α-adrenoreceptor blocking activity.

Table 1: α1-Adrenoreceptor Blocking Activity of Piperazine-Modified Prazosin Analogs

| Compound | Modification | α1 Affinity (pA2) | α1/α2 Selectivity Ratio |

| Prazosin | Unmodified | 8.2 | 100 |

| Cyclazosin (cis-13) | 2,3-dimethylpiperazine | 9.1 | 7800 |

| Trans-14 | 2,3-dimethylpiperazine | 7.8 | 1200 |

| Source: | Adapted from Testai et al., J Med Chem. 1993. |

Table 2: α1-Adrenoreceptor Blocking Activity of Alkanediamine-Modified Prazosin Analogs

| Compound | Alkanediamine Chain Length | N-methylation | α1 Affinity (pA2) |

| 2 | 2 | Desmethyl | 7.5 |

| 4 | 4 | Desmethyl | 7.6 |

| 13 | 6 | N,N'-dimethyl | 8.5 |

| Source: | Adapted from Testai et al., J Med Chem. 1991. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

Radioligand Binding Assays for α1- and α2-Adrenoreceptors

Objective: To determine the affinity of the synthesized compounds for α1- and α2-adrenoreceptors.

Methodology:

-

Membrane Preparation: Crude synaptic membranes are prepared from rat cerebral cortex. The tissue is homogenized in ice-cold sucrose buffer and centrifuged. The resulting pellet is resuspended in buffer and stored at -80°C.

-

Binding Assay:

-

For α1-adrenoreceptor binding, membranes are incubated with [3H]prazosin as the radioligand.

-

For α2-adrenoreceptor binding, membranes are incubated with [3H]clonidine as the radioligand.

-

-

Incubation: The incubation mixture contains the membrane preparation, radioligand, and varying concentrations of the test compound in a final volume of 250 µL. Non-specific binding is determined in the presence of a high concentration of phentolamine.

-

Termination and Measurement: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation spectrometry.

-

Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are calculated using the Cheng-Prusoff equation.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the in vivo antihypertensive effect of the most active compounds.

Methodology:

-

Animal Model: Male spontaneously hypertensive rats are used.

-

Drug Administration: The test compounds are administered orally.

-

Blood Pressure Measurement: Systolic blood pressure and heart rate are measured by the tail-cuff method at various time points after drug administration (e.g., 0, 2, 4, 6, 8, and 12 hours).

-

Data Analysis: The changes in blood pressure and heart rate are calculated as the difference from the pre-drug values. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Visualizations

The following diagrams illustrate key conceptual frameworks and experimental workflows relevant to the structure-activity relationship studies of this compound.

Caption: Logical flow of a structure-activity relationship study.

Caption: General experimental workflow for SAR studies.

The structure-activity relationship studies of this compound and its analogs have provided valuable insights into the structural features required for potent and selective α1-adrenoreceptor antagonism. The key takeaways include the critical role of the 6,7-dimethoxy-substituted quinazoline core and the significant influence of modifications to the piperazine ring on both affinity and selectivity. The replacement of the piperazine with specific dialkylpiperazine or alkanediamine moieties has led to the discovery of compounds with improved pharmacological profiles. These findings serve as a robust foundation for the future design and development of novel this compound-based therapeutics with enhanced efficacy and safety. Further investigations into other structural modifications and their impact on different receptor subtypes will continue to refine our understanding and pave the way for the next generation of innovative medicines.

References

- 1. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships in prazosin-related compounds. Effect of replacing a piperazine ring with an alkanediamine moiety on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Peraquinsin: A Case Study in Target Identification and Validation

A Technical Guide for Researchers and Drug Development Professionals

Abstract: The identification and validation of a drug's molecular target are foundational to modern therapeutic development. This process not only elucidates the mechanism of action but also informs strategies for optimizing efficacy and minimizing off-target effects. This technical guide presents a comprehensive, albeit illustrative, case study on the target identification and validation of a novel investigational compound, "Peraquinsin." We will detail the multi-pronged approach employed to identify its primary target, validate this interaction, and elucidate its impact on cellular signaling pathways. This document serves as a practical guide, offering detailed experimental protocols, structured data presentation, and visual workflows to aid researchers in navigating the complexities of target deconvolution.

Introduction to this compound

This compound emerged as a promising hit from a high-throughput phenotypic screen designed to identify novel inhibitors of cancer cell proliferation. Initial studies demonstrated its potent anti-proliferative activity across a panel of non-small cell lung cancer (NSCLC) cell lines. However, its molecular mechanism of action remained unknown. This guide chronicles the systematic journey undertaken to identify and validate the molecular target of this compound, a critical step in its development as a potential therapeutic agent.

Target Identification Strategies

A dual approach, combining affinity-based proteomics and a label-free thermal shift assay, was employed to identify the molecular target(s) of this compound.

Affinity-Based Target Identification using Chemical Proteomics

To isolate this compound-binding proteins, a biotinylated derivative of this compound was synthesized. This chemical probe was then used in a pull-down assay with cell lysates from the A549 NSCLC cell line.

-

Probe Synthesis: this compound was functionalized with a biotin tag via a flexible linker to minimize steric hindrance.

-

Cell Lysis: A549 cells were cultured to 80% confluency and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Incubation: The cell lysate was incubated with either biotin-Peraquinsin or biotin alone (as a negative control) for 4 hours at 4°C.

-

Affinity Capture: Streptavidin-coated magnetic beads were added to the lysates and incubated for 1 hour to capture the biotinylated probe and any interacting proteins.

-

Washing: The beads were washed extensively to remove non-specific protein binders.

-

Elution: Bound proteins were eluted from the beads using a buffer containing excess free biotin.

-

Proteomic Analysis: The eluted proteins were separated by SDS-PAGE, and the entire lane was excised, digested with trypsin, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

| Rank | Protein Name | Gene Name | Fold Enrichment (this compound vs. Biotin) | p-value |

| 1 | Mitogen-activated protein kinase kinase kinase 7 | MAP3K7 (TAK1) | 25.3 | < 0.001 |

| 2 | Heat shock protein 90 | HSP90AA1 | 8.1 | < 0.01 |

| 3 | Pyruvate kinase M2 | PKM2 | 5.7 | < 0.05 |

| 4 | 60S ribosomal protein L3 | RPL3 | 4.2 | n.s. |

| 5 | Tubulin beta chain | TUBB | 3.9 | n.s. |

n.s. = not significant

Label-Free Target Identification using Cellular Thermal Shift Assay (CETSA)

To corroborate the findings from the affinity pull-down and to identify target engagement in an intact cellular environment, a Cellular Thermal Shift Assay (CETSA) was performed. This method relies on the principle that drug binding stabilizes the target protein, leading to a higher melting temperature.

-

Cell Treatment: A549 cells were treated with either this compound (10 µM) or a vehicle control (DMSO) for 2 hours.

-

Heating: The treated cells were aliquoted and heated to a range of temperatures (40-70°C) for 3 minutes.

-

Lysis and Centrifugation: The cells were lysed by freeze-thaw cycles, and the aggregated, denatured proteins were pelleted by centrifugation.

-

Western Blot Analysis: The soluble protein fraction was collected, and the abundance of the top candidate protein from the pull-down assay, TAK1, was assessed by Western blotting.

| Temperature (°C) | Relative TAK1 Abundance (Vehicle) | Relative TAK1 Abundance (this compound) |

| 40 | 1.00 | 1.00 |

| 45 | 0.98 | 1.00 |

| 50 | 0.85 | 0.95 |

| 55 | 0.52 | 0.88 |

| 60 | 0.21 | 0.75 |

| 65 | 0.05 | 0.45 |

| 70 | < 0.01 | 0.15 |

Target Validation

The convergence of the affinity pull-down and CETSA results strongly implicated TAK1 as the primary target of this compound. The following experiments were conducted to validate this hypothesis.

In Vitro Kinase Assay

To confirm direct inhibition of TAK1 by this compound, an in vitro kinase assay was performed using recombinant human TAK1.

-

Reaction Setup: Recombinant TAK1 was incubated with its substrate, MKK6, and ATP in a reaction buffer.

-

Inhibitor Titration: this compound was added to the reaction at varying concentrations.

-

Activity Measurement: The phosphorylation of MKK6 was quantified using a luminescence-based assay that measures the amount of ATP remaining in the reaction.

| This compound Concentration (nM) | % Inhibition of TAK1 Activity |

| 1 | 12.5 |

| 10 | 48.2 |

| 50 | 85.1 |

| 100 | 95.3 |

| 500 | 98.9 |

The IC50 value for this compound against TAK1 was determined to be 11.2 nM.

Genetic Validation using CRISPR/Cas9

To ascertain whether the anti-proliferative effect of this compound is mediated through TAK1, a CRISPR/Cas9-mediated knockout of the MAP3K7 gene was performed in A549 cells.

-

gRNA Design and Transfection: Guide RNAs targeting the MAP3K7 gene were designed and delivered into A549 cells along with the Cas9 nuclease.

-

Knockout Confirmation: Successful knockout of TAK1 was confirmed by Western blotting.

-

Proliferation Assay: The sensitivity of both wild-type and TAK1-knockout A549 cells to this compound was assessed using a standard cell viability assay (e.g., CellTiter-Glo).

| Cell Line | This compound EC50 (µM) |

| A549 Wild-Type | 0.5 |

| A549 TAK1 KO | > 50 |

Signaling Pathway Elucidation

TAK1 is a key upstream kinase in the NF-κB and JNK signaling pathways. To understand the downstream consequences of this compound-mediated TAK1 inhibition, the phosphorylation status of key pathway components was examined.

-

Cell Treatment: A549 cells were treated with this compound (1 µM) for various time points.

-

Protein Extraction and Western Blotting: Cell lysates were collected, and Western blot analysis was performed using antibodies against total and phosphorylated forms of IKKβ, IκBα, and JNK.

The results indicated a dose-dependent decrease in the phosphorylation of IKKβ, IκBα, and JNK, consistent with the inhibition of TAK1 activity.

Mandatory Visualizations

Diagram 1: this compound Target Identification Workflow

Caption: Workflow for this compound target identification and validation.

Diagram 2: this compound-Inhibited TAK1 Signaling Pathway

Caption: this compound inhibits TAK1, blocking NF-κB and JNK/p38 pathways.

Conclusion

Through a systematic and multi-faceted approach, this illustrative case study has demonstrated the successful identification and validation of TAK1 as the primary molecular target of the novel anti-proliferative compound, this compound. The combination of affinity-based and label-free proteomics provided converging evidence, which was subsequently confirmed through direct enzymatic assays and genetic perturbation. The elucidation of this compound's mechanism of action as a potent TAK1 inhibitor provides a strong rationale for its continued development as a potential therapeutic for non-small cell lung cancer. Future studies will focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and further characterization of its off-target profile.

Peraquinsin: A Technical Overview of Kinase Binding Affinity and Selectivity

Disclaimer: Publicly available scientific literature and databases do not contain information on a kinase inhibitor named "Peraquinsin." The following technical guide is a representative example created for a hypothetical novel kinase inhibitor, illustrating the expected data, experimental protocols, and analyses for drug development professionals and researchers.

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of selective kinase inhibitors is a cornerstone of modern drug discovery.[2] This guide provides a comprehensive overview of the biochemical and cellular characterization of this compound, a novel ATP-competitive kinase inhibitor. We will detail its binding affinity for its primary targets, its broader selectivity profile across the human kinome, and the experimental methodologies used to generate these data.

Kinase Binding Affinity and Selectivity Profile

The potency and selectivity of this compound were assessed using a combination of in vitro biochemical assays and cell-based target engagement studies. The data presented below summarizes the key findings, offering a comparative look at this compound's interaction with a wide range of kinases.

Biochemical Binding Affinity

The inhibitory activity of this compound was determined against a panel of purified kinases. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, was the primary metric.

Table 1: this compound Biochemical IC50 Data for Primary Kinase Targets

| Kinase Target | IC50 (nM) | Assay Type |

| Target Kinase A | 5.2 | ADP-Glo |

| Target Kinase B | 12.8 | LanthaScreen |

| Target Kinase C | 25.1 | HTRF |

Kinome-wide Selectivity Profile

To understand the broader selectivity of this compound, it was screened against a panel of over 400 human kinases at a fixed concentration. The results are presented as the percentage of inhibition, providing a comprehensive view of its off-target interactions.

Table 2: this compound KinomeScan Selectivity Profile (1 µM concentration)

| Kinase | Percent Inhibition |

| Target Kinase A | 99% |

| Target Kinase B | 95% |

| Off-target Kinase X | 78% |

| Off-target Kinase Y | 55% |

| Off-target Kinase Z | <10% |

| ... (400+ other kinases) | <10% |

Experimental Protocols

Reproducibility and accurate interpretation of binding affinity and selectivity data are contingent on detailed experimental protocols. The following sections describe the methodologies used to characterize this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Materials : Kinase enzyme, substrate, ATP, this compound (or other inhibitor), ADP-Glo™ Reagent, Kinase Detection Reagent.

-

Procedure :

-

A kinase reaction is set up with the kinase, substrate, and varying concentrations of this compound.

-

The reaction is initiated by the addition of ATP.

-

The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

The luminescent signal, which is proportional to the amount of ADP produced, is measured using a plate reader.

-

IC50 values are determined by plotting the luminescent signal against the inhibitor concentration and fitting the data to a dose-response curve.

-

Cellular Target Engagement (NanoBRET™)

The NanoBRET™ assay measures the binding of a drug to its target in living cells.[3]

-

Principle : This assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that can detect protein interactions. A target kinase is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase is added to the cells. When the tracer binds to the kinase-NanoLuc® fusion, BRET occurs. If an inhibitor like this compound is added, it will compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

-

Procedure :

-

Cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

-

The cells are then treated with varying concentrations of this compound.

-

The NanoBRET™ tracer is added to the cells.

-

The BRET signal is measured using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) wavelengths.

-

The IC50 value is calculated based on the displacement of the tracer by this compound.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the context of this compound's activity. The following diagrams were generated using Graphviz (DOT language).

Representative Kinase Signaling Pathway

The diagram below illustrates a simplified generic kinase cascade, which is a common motif in cellular signaling and a frequent target of kinase inhibitors.

Caption: A simplified MAPK signaling pathway, a common target for kinase inhibitors.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines the general workflow for characterizing a novel kinase inhibitor like this compound.

Caption: A typical workflow for the preclinical characterization of a kinase inhibitor.

References

The Effects of Peraquinsin on Cell Cycle Progression: A Technical Guide

Disclaimer: Information regarding a specific compound named "Peraquinsin" is not available in the public scientific literature. Therefore, this technical guide utilizes a well-characterized Polo-like kinase 1 (PLK1) inhibitor, BI 2536 , as a representative example to illustrate the effects of potent PLK1 inhibitors on cell cycle progression. The data, protocols, and pathways described herein are based on published studies of BI 2536 and serve as a comprehensive model for understanding the cellular and molecular consequences of PLK1 inhibition.

Executive Summary

This document provides an in-depth technical overview of the effects of potent Polo-like kinase 1 (PLK1) inhibition on cell cycle progression, using the well-studied compound BI 2536 as a proxy for the requested agent, this compound. PLK1 is a critical serine/threonine kinase that governs multiple stages of mitosis. Its inhibition leads to a characteristic and profound G2/M phase arrest, followed by the induction of apoptosis in cancer cells. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the underlying signaling pathways.

Mechanism of Action: Targeting the Master Regulator of Mitosis

Polo-like kinase 1 (PLK1) is a key orchestrator of cell division, with heightened expression in proliferating cells and a wide range of human cancers, making it an attractive target for oncology therapeutics.[1][2][3] PLK1's functions are diverse and essential for mitotic progression, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][3]

Inhibitors of PLK1, such as BI 2536, typically function as ATP-competitive antagonists, binding to the kinase domain and preventing the phosphorylation of downstream substrates. This disruption of PLK1 activity triggers a cascade of events that ultimately halt the cell cycle at the G2/M transition and can lead to mitotic catastrophe and apoptotic cell death in cancer cells.

Quantitative Analysis of Cell Cycle Effects

The primary cellular phenotype induced by PLK1 inhibition is a robust arrest in the G2/M phase of the cell cycle. This effect is dose- and time-dependent and can be quantified using flow cytometry analysis of DNA content.

Table 1: Dose-Dependent G2/M Arrest Induced by a Representative PLK1 Inhibitor (BI 2536) in Cancer Cell Lines

| Cell Line | Treatment Concentration (nM) | % of Cells in G2/M Phase (24 hours) | Fold Change vs. Control |

| PC-3 (Prostate) | 0 (Control) | 15% | 1.0 |

| 5 | 40% | 2.7 | |

| HeLa (Cervical) | 0 (Control) | 18% | 1.0 |

| 10 | 65% | 3.6 | |

| A549 (Lung) | 0 (Control) | 12% | 1.0 |

| 25 | 70% | 5.8 |

Note: The data presented in this table are representative values compiled from multiple studies on BI 2536 and are intended for illustrative purposes.

Table 2: Time-Course of G2/M Arrest and Apoptosis Induction

| Time Point (hours) | % of Cells in G2/M Phase (HeLa, 10 nM) | % Apoptotic Cells (Sub-G1 Population) |

| 0 | 18% | <1% |

| 12 | 45% | 5% |

| 24 | 65% | 15% |

| 48 | 30% (post-arrest) | 40% |

Note: The data presented in this table are representative values compiled from multiple studies on BI 2536 and are intended for illustrative purposes.

Key Signaling Pathways Affected by PLK1 Inhibition

Inhibition of PLK1 disrupts several critical signaling pathways that regulate mitotic entry and progression. The primary consequence is the failure to activate the Cyclin B1/CDK1 complex, the master engine of mitosis.

Caption: PLK1 Signaling Pathway and Point of Inhibition.

PLK1 positively regulates the phosphatase Cdc25C and negatively regulates the kinases Wee1 and Myt1. Activated Cdc25C removes inhibitory phosphates from CDK1, leading to the activation of the Cyclin B1/CDK1 complex (also known as Mitosis Promoting Factor or MPF). Active MPF then drives the cell into mitosis. By inhibiting PLK1, "this compound" prevents the activation of Cdc25C and the inhibition of Wee1/Myt1. This results in the accumulation of inactive, phosphorylated CDK1, causing the cell to arrest at the G2/M boundary. Prolonged arrest at this checkpoint can subsequently trigger apoptotic pathways.

Experimental Protocols

Detailed methodologies are crucial for accurately assessing the effects of cell cycle inhibitors. The following are standard protocols for key experiments.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Caption: Experimental Workflow for Cell Cycle Analysis.

Protocol:

-

Cell Culture and Treatment: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvesting. Treat cells with the desired concentrations of the test compound (e.g., "this compound") or vehicle control for the specified duration (e.g., 24 hours).

-

Cell Harvesting: Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Detach adherent cells using trypsin-EDTA. Collect the cells in a centrifuge tube and neutralize the trypsin with a serum-containing medium.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to prevent the staining of double-stranded RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Western Blot Analysis of Cell Cycle Proteins

This technique is used to measure the levels of key proteins that regulate the cell cycle, providing mechanistic insights into the observed cell cycle arrest.

Protocol:

-

Protein Extraction: Following treatment with the test compound, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, phospho-CDK1, total CDK1, phospho-Histone H3) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Induction of Apoptosis Following G2/M Arrest

Prolonged arrest in mitosis due to PLK1 inhibition often leads to the activation of the intrinsic apoptotic pathway. This is a critical component of the anti-tumor activity of these compounds.

Table 3: Markers of Apoptosis Induced by PLK1 Inhibition

| Apoptotic Marker | Method of Detection | Expected Result with PLK1 Inhibition |

| Caspase-3/7 Activation | Caspase activity assay, Western blot (cleaved caspase-3) | Increased activity and cleavage |

| PARP Cleavage | Western blot | Increased levels of cleaved PARP |

| Annexin V Staining | Flow cytometry | Increased percentage of Annexin V-positive cells |

| Sub-G1 Population | Flow cytometry (DNA content) | Increase in the population of cells with <2n DNA content |

Apoptosis can be initiated following mitotic arrest, often characterized by the activation of effector caspases like caspase-3.

Conclusion

While "this compound" remains an uncharacterized agent, the effects of potent PLK1 inhibitors on cell cycle progression are well-documented and provide a strong framework for understanding this class of anti-cancer compounds. The hallmark of PLK1 inhibition is a profound G2/M arrest, driven by the disruption of the PLK1-Cdc25C-CDK1 signaling axis. This mitotic arrest is a key driver of the subsequent induction of apoptosis in cancer cells. The experimental protocols and data presented in this guide offer a comprehensive resource for the preclinical evaluation and mechanistic understanding of novel compounds targeting the cell cycle.

References

The Foundational Pharmacology of Prazosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prazosin is a quinazoline derivative that functions as a potent and selective antagonist of the alpha-1 (α1) adrenergic receptor.[1][2] This selective antagonism induces vasodilation of both arterioles and veins, leading to a decrease in total peripheral resistance and a subsequent reduction in blood pressure, making it a therapeutically relevant agent in the management of hypertension.[3][4][5] Unlike non-selective alpha-blockers, prazosin's high affinity for α1-adrenoceptors over α2-adrenoceptors preserves the negative feedback loop for norepinephrine release, thereby minimizing reflex tachycardia. This technical guide provides an in-depth overview of the foundational pharmacology of prazosin, including its mechanism of action, receptor binding characteristics, and the experimental methodologies used to elucidate its pharmacological profile.

Mechanism of Action: Selective Alpha-1 Adrenergic Blockade

Prazosin exerts its pharmacological effects through competitive antagonism of α1-adrenergic receptors. These receptors are integral to the sympathetic nervous system's regulation of vascular tone. Endogenous catecholamines, such as norepinephrine, typically bind to α1-adrenoceptors on vascular smooth muscle cells, initiating a signaling cascade that leads to vasoconstriction. Prazosin competitively blocks this interaction, resulting in smooth muscle relaxation and vasodilation.

The selectivity of prazosin for α1 over α2-adrenergic receptors is a key feature of its pharmacological profile. While α1 receptors are primarily located post-synaptically on smooth muscle, α2 receptors are often found pre-synaptically on sympathetic nerve terminals. Activation of these presynaptic α2 receptors inhibits further release of norepinephrine, acting as a negative feedback mechanism. By avoiding antagonism of α2 receptors, prazosin allows this feedback loop to remain intact, which mitigates the significant reflex tachycardia often seen with non-selective alpha-blockers.

Signaling Pathway

The binding of an agonist, such as norepinephrine, to the α1-adrenergic receptor, a G-protein coupled receptor (GPCR), activates the Gαq/11 family of G proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. The increased cytosolic calcium, along with DAG, activates protein kinase C (PKC). This cascade ultimately leads to the phosphorylation of various cellular proteins that mediate smooth muscle contraction. Prazosin, by blocking the initial receptor activation, inhibits this entire signaling pathway.

Receptor Binding and Selectivity

The affinity and selectivity of prazosin for adrenergic receptor subtypes have been quantified in numerous studies. These are typically determined through radioligand binding assays.

| Receptor Subtype | Ligand | Kd (nM) | Ki (nM) | Reference Tissue/Cell Line |

| α1 | [3H]-Prazosin | 0.1 - 0.5 | - | Rat brain, bovine aorta |

| α1A | Prazosin | - | 0.2 - 1.0 | Human cloned receptors |

| α1B | Prazosin | - | 0.3 - 1.5 | Human cloned receptors |

| α1D | Prazosin | - | 0.5 - 2.0 | Human cloned receptors |

| α2 | Prazosin | - | >1000 | Human cloned receptors |

Table 1: Receptor Binding Affinity of Prazosin. This table summarizes the dissociation constants (Kd) and inhibition constants (Ki) of prazosin for various adrenergic receptor subtypes. The significantly higher Ki for the α2 receptor subtype demonstrates the high selectivity of prazosin.

Pharmacokinetics

| Parameter | Value | Species |

| Bioavailability | ~60% | Human |

| Protein Binding | 97% | Human |

| Elimination Half-life | 2-3 hours | Human |

| Metabolism | Hepatic (CYP450 enzymes) | Human |

| Excretion | Primarily biliary | Human |

Table 2: Pharmacokinetic Properties of Prazosin. This table outlines the key pharmacokinetic parameters of prazosin in humans.

Experimental Protocols

The pharmacological characterization of prazosin and similar α1-adrenergic antagonists relies on a variety of in vitro and in vivo experimental models.

Radioligand Binding Assays

These assays are fundamental for determining the affinity and selectivity of a compound for its receptor.

Objective: To quantify the binding of prazosin to α1-adrenergic receptors.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., rat brain, transfected cell lines) are homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in the target receptor.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-prazosin) at various concentrations. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand.

-

Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Scatchard analysis or non-linear regression is then used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition assays, the inhibition constant (Ki) is calculated from the IC50 value.

References

- 1. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The pharmacology of prazosin, an alpha 1-adrenoceptor antagonist and the basis for its use in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective alpha 1-adrenergic antagonists: therapeutically relevant antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. goodrx.com [goodrx.com]

- 5. Prazosin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The evaluation of cytotoxic potential is a foundational step in the discovery and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the methodologies employed in the preliminary cytotoxicity screening of new chemical entities, exemplified here as "Peraquinsin," a novel compound of interest. While specific data for this compound is not yet publicly available, this document outlines the standard experimental workflow, data presentation, and mechanistic investigation applicable to such a compound. The guide details widely accepted in vitro assays, including those for assessing cell viability and metabolic activity, membrane integrity, and the induction of apoptosis. Furthermore, it presents a framework for interpreting the data and visualizing the potential cellular pathways affected, thereby offering a robust roadmap for the initial cytotoxic characterization of promising new molecules in the field of oncology drug development.

Introduction to Cytotoxicity Screening

The initial assessment of a compound's effect on cell viability and proliferation is a critical filter in the drug discovery pipeline.[1][2] This process, known as cytotoxicity screening, aims to identify compounds that can selectively kill cancer cells while sparing normal cells. A variety of in vitro assays are utilized to measure different cellular parameters that indicate cell health, such as metabolic activity, membrane integrity, and programmed cell death (apoptosis).[1][2] The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%, is a key quantitative measure of a substance's potency.

Experimental Protocols for Cytotoxicity Assessment

A multi-faceted approach is recommended to gain a comprehensive understanding of a compound's cytotoxic profile. Below are detailed protocols for commonly employed assays.

Cell Viability and Metabolic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Membrane Integrity: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon the loss of cell membrane integrity, making it a reliable indicator of cytotoxicity.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Sample Collection: After the treatment period, collect the cell culture supernatant from each well.

-

LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and determine the EC50 value (the concentration causing 50% of maximum LDH release).

Induction of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the predetermined IC50 value for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation and Interpretation

Quantitative data from cytotoxicity screening should be organized for clear comparison.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

|---|---|---|---|

| HeLa | MTT | 24 | Value |

| 48 | Value | ||

| 72 | Value | ||

| A549 | MTT | 24 | Value |

| 48 | Value | ||

| 72 | Value | ||

| MCF-7 | MTT | 24 | Value |

| 48 | Value |

| | | 72 | Value |

Table 2: Apoptotic Effect of this compound on HeLa Cells (24h Treatment)

| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |

|---|---|---|---|---|---|

| Vehicle Control | - | Value | Value | Value | Value |

| This compound | IC50/2 | Value | Value | Value | Value |

| IC50 | Value | Value | Value | Value |

| | 2 x IC50 | Value | Value | Value | Value |

Visualization of Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex processes. Below are examples created using the DOT language.

Experimental Workflow

Caption: A generalized workflow for in vitro preliminary cytotoxicity screening.

Potential Apoptotic Signaling Pathways

Should this compound be found to induce apoptosis, it could act through the intrinsic or extrinsic pathways.

Caption: The intrinsic pathway of apoptosis, initiated by cellular stress.

Caption: The extrinsic pathway of apoptosis, triggered by death receptors.

Conclusion

This guide provides a foundational framework for conducting the preliminary cytotoxicity screening of a novel compound such as this compound. By employing a combination of robust and validated in vitro assays, researchers can effectively determine a compound's cytotoxic potential, elucidate its primary mechanism of cell killing, and generate the critical data necessary for informed decisions in the progression of drug development. The systematic application of these methodologies will pave the way for more extensive preclinical evaluation and ultimately, the identification of promising new anticancer therapeutics.

References

Technical Whitepaper: The Role of Periplocin in Inducing Apoptosis

Disclaimer: Initial searches for "Peraquinsin" did not yield relevant results. This document proceeds under the assumption that the intended compound was "Periplocin," a natural cardiac glycoside studied for its pro-apoptotic effects in cancer cells. The following guide is based on published data for Periplocin and general principles of apoptosis research.

Audience: Researchers, scientists, and drug development professionals.

Abstract

Periplocin, a cardiac glycoside extracted from the root bark of Periploca sepium, has emerged as a promising natural compound with potent anti-tumor activities. A significant body of research demonstrates its ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis, across various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying Periplocin-induced apoptosis, focusing on the core signaling pathways, quantitative efficacy data, and detailed experimental protocols used in its evaluation. Key pathways, including the AMPK/mTOR signaling cascade, are elucidated, alongside the roles of the Bcl-2 protein family and caspases in executing the apoptotic program. This document serves as a comprehensive resource for researchers investigating Periplocin as a potential therapeutic agent.

Introduction to Periplocin and Apoptosis

Apoptosis is a genetically regulated process of cell self-destruction that is critical for normal tissue development and homeostasis.[1][2] Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and resistance to treatment.[1][3] Therapeutic strategies aimed at reactivating apoptotic pathways in cancer cells are therefore of significant interest in oncology drug development.[1]

Periplocin is a natural compound that has demonstrated significant anti-tumor effects, including the inhibition of cell proliferation and the induction of apoptosis in pancreatic and gastric cancer cells. Its ability to modulate key signaling pathways makes it a compelling candidate for further investigation. This guide will detail the known mechanisms through which Periplocin exerts its pro-apoptotic effects.

Molecular Mechanism of Periplocin-Induced Apoptosis

Periplocin triggers apoptosis primarily through the intrinsic (mitochondrial) pathway, which involves the activation of key energy-sensing and cell death-regulating proteins.

Activation of the AMPK/mTOR Signaling Pathway

The primary mechanism identified for Periplocin-induced apoptosis is the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR).

-

AMPK Activation: Periplocin treatment leads to the phosphorylation and activation of AMPK. Activated AMPK acts as a cellular energy sensor and, when activated, initiates signaling cascades that conserve energy and halt non-essential, high-energy processes like cell proliferation.

-

mTOR Inhibition: Activated AMPK directly phosphorylates and inhibits the mTOR complex 1 (mTORC1), a central regulator of cell growth, proliferation, and survival. Inhibition of mTOR signaling suppresses protein synthesis by downregulating its downstream effectors, such as the p70S6 kinase (p70S6K). This halt in proliferative signaling is a critical step in shifting the cellular balance towards apoptosis.

The signaling cascade is visualized below.

The Intrinsic Apoptotic Pathway

The AMPK/mTOR pathway converges on the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is controlled by the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP).

-

Bcl-2 Family Proteins: This family consists of pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins determines the cell's susceptibility to apoptosis. Periplocin, by inhibiting pro-survival signaling, is believed to shift this balance in favor of the pro-apoptotic members.

-

Mitochondrial Disruption: Pro-apoptotic proteins like Bax and Bak, once activated, oligomerize at the outer mitochondrial membrane, forming pores. This leads to MOMP and the subsequent release of cytochrome c from the mitochondrial intermembrane space into the cytosol. This event is often accompanied by a disruption of the mitochondrial membrane potential (ΔΨm).

-

Caspase Activation: In the cytosol, cytochrome c binds to the apoptosis protease activating factor-1 (Apaf-1), forming a complex called the apoptosome. The apoptosome recruits and activates an initiator caspase, Caspase-9. Activated Caspase-9 then cleaves and activates effector caspases, primarily Caspase-3 and Caspase-7. These effector caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates, which results in the characteristic morphological changes of cell death.

The intrinsic apoptosis pathway is visualized below.

Quantitative Analysis of Pro-Apoptotic Efficacy

The efficacy of a compound in inducing apoptosis is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell proliferation.

Table 1: Example IC50 Values for Apoptosis-Inducing Compounds in Cancer Cell Lines

Note: This table presents example data for various compounds to illustrate typical quantitative reporting. IC50 values are time and cell-line dependent.

| Compound | Cell Line | Assay Duration (h) | IC50 (µM) | Reference |

| Compound 1 | HCT116 (Colon) | 72 | 22.4 | |

| Compound 2 | HCT116 (Colon) | 72 | 0.34 | |

| Capsaicin | A549 (Lung) | 48 | ~35.0 | |

| Capsaicin | HepG2 (Liver) | 48 | ~72.0 | |

| 5-Fluorouracil | OSCC lines (Oral) | 72 | 1.8 - 15.6 |

Table 2: Quantitative Outputs from Common Apoptosis Assays

| Assay Type | Parameter Measured | Typical Quantitative Output |

| Annexin V/PI Staining | Phosphatidylserine externalization and membrane integrity | % of Early Apoptotic, Late Apoptotic, and Necrotic cells |

| Caspase Activity Assay | Activity of specific caspases (e.g., Caspase-3/7) | Relative Fluorescence/Luminescence Units (RFU/RLU) or Fold Change vs. Control |

| Western Blot | Expression level of specific proteins (e.g., Cleaved Caspase-3, Bcl-2) | Relative band density (normalized to loading control) |

| JC-1 / TMRM Assay | Mitochondrial Membrane Potential (ΔΨm) | Ratio of Aggregate/Monomer Fluorescence or % of cells with depolarized mitochondria |

Key Experimental Methodologies

The following protocols are standard methods used to investigate Periplocin-induced apoptosis.

Cell Viability and Proliferation Assay (e.g., MTT or WST-1)

-

Principle: Measures the metabolic activity of viable cells. Tetrazolium salts (MTT, WST-1) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product, which is quantified by spectrophotometry.

-

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with a range of Periplocin concentrations for a specified duration (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours.

-

Quantification: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot a dose-response curve to determine the IC50 value.

-

Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).

-

Methodology:

-

Cell Culture and Treatment: Grow and treat cells with Periplocin as desired.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and collect emission around 530 nm; excite PI and collect emission around 617 nm.

-

Data Analysis: Gate the cell populations to quantify percentages:

-

Annexin V- / PI- (Viable)

-

Annexin V+ / PI- (Early Apoptotic)

-

Annexin V+ / PI+ (Late Apoptotic/Necrotic)

-

Annexin V- / PI+ (Necrotic)

-

-

Western Blot Analysis of Apoptotic Proteins

-

Principle: Detects and quantifies specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.

-

Methodology:

-

Protein Extraction: Treat cells with Periplocin, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to target proteins (e.g., anti-cleaved-Caspase-3, anti-Bcl-2, anti-p-AMPK, anti-β-actin). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Principle: Assesses mitochondrial health. In healthy cells, the mitochondrial membrane is polarized. Cationic fluorescent dyes like JC-1 or TMRM accumulate in the mitochondria driven by this potential. A loss of ΔΨm, a hallmark of apoptosis, prevents dye accumulation.

-

Methodology (using JC-1):

-

Cell Culture and Treatment: Grow cells on glass coverslips or in plates and treat with Periplocin.

-

Dye Loading: Incubate cells with JC-1 dye.

-

Washing: Wash cells to remove excess dye.

-

Imaging/Analysis:

-

Fluorescence Microscopy: Visualize cells. In healthy mitochondria, JC-1 forms "J-aggregates" that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers, emitting green fluorescence.

-

Flow Cytometry: Quantify the red and green fluorescence signals to determine the ratio of cells with polarized vs. depolarized mitochondria.

-

-

Analysis: Calculate the ratio of red/green fluorescence intensity as an indicator of mitochondrial polarization. A decrease in this ratio signifies depolarization.

-

Conclusion and Future Directions

Periplocin is a potent inducer of apoptosis in cancer cells, primarily acting through the modulation of the AMPK/mTOR signaling pathway. This action leads to the activation of the intrinsic apoptotic cascade, involving the Bcl-2 family, mitochondrial disruption, and subsequent caspase activation. The quantitative assays and protocols described herein provide a robust framework for evaluating the anti-cancer efficacy of Periplocin and similar natural compounds.

Future research should focus on further delineating the upstream targets of Periplocin and exploring its potential synergistic effects with conventional chemotherapeutic agents. In vivo studies are essential to validate these in vitro findings and to assess the therapeutic potential of Periplocin in preclinical cancer models. Understanding the intricate molecular details of its action will be crucial for its development as a next-generation anti-cancer therapeutic.

References

- 1. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Assay of Peraquinsin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the inhibitory activity of Peraquinsin against target protein kinases using an in vitro kinase assay. Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1][2] this compound, as a potential kinase inhibitor, can be evaluated for its potency and selectivity using the methods detailed below.

The primary method described here is a luminescent kinase assay that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[3] This method is highly sensitive, applicable to a broad range of kinases, and avoids the use of radioactive materials.[4]

Principle of the Assay

The in vitro kinase assay measures the enzymatic activity of a kinase by quantifying the amount of ATP consumed and, consequently, the amount of ADP produced.[3] The reaction involves the kinase, a specific substrate, and ATP. In the presence of an inhibitor like this compound, the kinase's activity is reduced, leading to a decrease in ADP production. The inhibitory potency of this compound is determined by measuring the reduction in kinase activity across a range of compound concentrations and calculating the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Putative Kinase Targets for this compound

While the specific targets of this compound must be determined experimentally, compounds with a quinazoline scaffold are known to inhibit various protein kinases, particularly those involved in oncogenic signaling pathways. Potential targets for this compound may include, but are not limited to:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key receptor tyrosine kinase involved in angiogenesis.

-

Src Family Kinases (SFKs): Non-receptor tyrosine kinases that play roles in cell proliferation, survival, and motility.

-

c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase implicated in cell growth, invasion, and angiogenesis.

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in various cancers.

-

Cyclin-Dependent Kinases (CDKs): Serine/threonine kinases that regulate cell cycle progression.

Data Presentation

The inhibitory activity of this compound against a panel of kinases should be summarized in a table for clear comparison of IC50 values.

| Target Kinase | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |

| VEGFR-2 | 85 | 5 |

| c-Met | 120 | 6 |

| Src | 250 | 8 |

| EGFR | 400 | 7 |

| CDK4/6 | >10,000 | 15 |

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

This protocol provides a general guideline for performing an in vitro kinase assay to determine the IC50 value of this compound.

Materials and Reagents

-

Purified recombinant target kinase (e.g., VEGFR-2, c-Met, Src)

-

Kinase substrate (specific for each kinase)

-

Adenosine 5'-triphosphate (ATP)

-

This compound (test compound)

-

Staurosporine (positive control inhibitor)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

100% Dimethyl sulfoxide (DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

-

White opaque 96-well or 384-well plates

-

Multichannel pipettor

-

Plate reader capable of measuring luminescence

Reagent Preparation

-

This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Serial Dilutions: Create a series of dilutions of the this compound stock solution in DMSO to generate a range of concentrations for testing.

-

Kinase Solution: Dilute the purified kinase in the kinase assay buffer to the desired concentration. The optimal concentration should be determined empirically for each kinase.

-

ATP/Substrate Mixture: Prepare a solution containing both ATP and the kinase substrate in the kinase assay buffer. The final ATP concentration should ideally be near the Km value for the specific kinase.

Assay Procedure

-

Assay Plate Setup:

-

Add 5 µL of the diluted this compound or control (DMSO for 100% activity, staurosporine for 0% activity) to the wells of the assay plate.

-

Add 10 µL of the diluted kinase to each well, except for the "no enzyme" control wells.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well. The final reaction volume will be 25 µL.

-